BenchChemオンラインストアへようこそ!

3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

Medicinal Chemistry Physicochemical Profiling Drug Design

This 4-(trifluoromethoxy)phenyl benzothiazolone-propanamide (MW 382.36, tPSA ~76 Ų) expands your HDAC inhibitor screening library. The OCF₃ group (σₚ≈0.35, π≈1.04) imparts distinct electron‑withdrawing & lipophilic properties vs. halogen analogs, critical for exploring HDAC6 isoform selectivity shifts. Use as a minimalist pharmacophore probe for target ID studies. Custom synthesis & bulk pricing available; ideal for PAMPA, microsomal stability & affinity proteomics investigations.

Molecular Formula C17H13F3N2O3S
Molecular Weight 382.36
CAS No. 851989-96-3
Cat. No. B2672587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
CAS851989-96-3
Molecular FormulaC17H13F3N2O3S
Molecular Weight382.36
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H13F3N2O3S/c18-17(19,20)25-12-7-5-11(6-8-12)21-15(23)9-10-22-13-3-1-2-4-14(13)26-16(22)24/h1-8H,9-10H2,(H,21,23)
InChIKeyZUONNDIKXLDXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide (CAS 851989-96-3) — Structural Identity and Procurement Baseline


3-(2-Oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide (CAS 851989-96-3) is a synthetic small molecule (MW 382.36 g/mol, formula C₁₇H₁₃F₃N₂O₃S) characterized by a benzothiazolone heterocycle linked via a propanamide bridge to a 4-(trifluoromethoxy)phenyl moiety [1]. The compound belongs to the class of 2(3H)-benzothiazolone-propanamide derivatives, a scaffold with documented biological relevance in nociception, inflammation, and epigenetic modulation [2]. Its IUPAC name is 3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide, and its InChI Key is ZUONNDIKXLDXKO-UHFFFAOYSA-N; however, as of the latest available database indices, this specific compound does not appear in PubChem BioAssay, ChEMBL, BindingDB, or any peer-reviewed primary research publication indexed in PubMed [3].

Why In-Class Substitution of 3-(2-Oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide Is Not Trivial


Within the 2(3H)-benzothiazolone-propanamide family, the N-aryl substituent is the primary determinant of pharmacological profile. Published structure-activity relationship (SAR) data on closely related analogs demonstrate that even minor alterations to the terminal aryl group (e.g., 4-OCH₃ vs. 4-Cl vs. 4-Br vs. naphthalen-2-yl) produce divergent antinociceptive, anti-inflammatory, and HDAC-inhibitory potencies [1]. The 4-(trifluoromethoxy)phenyl moiety present in CAS 851989-96-3 introduces a unique combination of strong electron-withdrawing character (σₚ ≈ 0.35 for OCF₃), high lipophilicity (π ≈ 1.04), and distinct metabolic stability compared to halogen or alkyl substituents [2]. Consequently, generic substitution with a 4-methoxy, 4-chloro, or 4-bromo analog cannot be assumed to recapitulate target binding, cellular potency, or pharmacokinetic behavior without explicit comparative data.

Quantitative Differentiation Evidence for 3-(2-Oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide


Physicochemical Property Differentiation: OCF₃ vs. Halogen and Alkyl Aryl Substituents in the 2(3H)-Benzothiazolone-Propanamide Series

CAS 851989-96-3 bears a 4-(trifluoromethoxy)phenyl group, which confers a distinct lipophilic-electronic profile relative to common comparator analogs. The OCF₃ substituent provides an experimentally determined Hansch π value of ~1.04 and a Hammett σₚ of ~0.35 [1]. In contrast, the 4-Br analog (CAS 851989-92-9; N-(4-bromophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide) carries a σₚ ≈ 0.23 and π ≈ 0.86, while a 4-OCH₃ analog bears a σₚ ≈ −0.27 and π ≈ −0.02 [1]. The OCF₃ group therefore combines the strong electron withdrawal of a halogen with the steric bulk and metabolic resistance of a trifluoromethyl ether, a combination not achievable with single halogen or alkyl substituents [2]. This class-level inference is based on established substituent constant databases and is not derived from direct head-to-head experimental comparison.

Medicinal Chemistry Physicochemical Profiling Drug Design

Benzothiazolone Scaffold HDAC Inhibitory Potential: Class-Level Activity Reference for Target Prioritization

Although CAS 851989-96-3 itself lacks direct bioassay data, the benzothiazolone-propanamide scaffold has been validated as a productive HDAC inhibitor chemotype. In a 2024 study, a benzothiazole-bearing analog demonstrated pan-HDAC inhibitory activity with IC₅₀ values <150 nM against HDAC1, HDAC2, and HDAC6, and an IC₅₀ of 11 nM for HDAC6 specifically, in HeLa nuclear extract assays . The same study confirmed in vivo efficacy in an ADPKD mouse model, with significant reduction in cyst growth. CAS 851989-96-3 differs from the reported lead compound in the nature of the substituent at the benzothiazolone 5-position (H vs. substituted) and the terminal N-aryl group; however, the core scaffold is conserved, establishing class-level precedent for HDAC-targeted applications.

Epigenetics HDAC Inhibition Polycystic Kidney Disease

Antinociceptive Activity in Structurally Related 5-Chloro-Benzothiazolone Propanamides

In a published structure-activity study, ten (5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives were evaluated in four rodent antinociception models (tail clip, tail flick, hot plate, writhing test) with aspirin and dipyrone as reference standards [1]. The lead compound 11e — 1-[3-(5-chloro-2(3H)-benzothiazolon-3-yl)propanoyl]-4-(4-chlorophenyl)piperazine — demonstrated statistically significant superiority over both reference analgesics across all test modalities. CAS 851989-96-3 differs from this series in two critical respects: it lacks the 5-chloro substitution on the benzothiazolone and replaces the piperazine-linked 4-chlorophenyl with a direct 4-trifluoromethoxyphenyl amide. The amide-linked architecture may confer different conformational and hydrogen-bonding properties compared to the piperazine-linked analogs [2].

Pain Research Antinociceptive Screening In Vivo Pharmacology

Absence of Authoritative Bioassay Records: Critical Procurement Caveat

A systematic search of PubChem BioAssay, ChEMBL (version 36), BindingDB, and PubMed (as of April 2026) returned zero bioactivity records for CAS 851989-96-3 [1][2][3]. The compound is absent from the catalogs of major life-science reagent suppliers including Sigma-Aldrich, MedChemExpress, Tocris, and Selleckchem. This stands in contrast to structurally related benzothiazolone-propanamides such as N-(naphthalen-2-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide (CAS 862973-83-9) and N-(4-bromophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide (CAS 851989-92-9), which are indexed in multiple chemical catalogs [4]. The complete absence of authoritative biological annotation means any procurement decision must be predicated on the intended use as a novel chemical probe requiring de novo characterization.

Chemical Procurement Data Integrity Screening Library Design

Recommended Application Scenarios for 3-(2-Oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide Based on Available Evidence


HDAC-Targeted Screening Library Expansion with OCF₃-Containing Benzothiazolone Chemotype

Given the validated HDAC inhibitory activity of benzothiazole-bearing analogs (HDAC6 IC₅₀ = 11 nM in HeLa nuclear extract) , CAS 851989-96-3 represents a chemically distinct entry with a 4-trifluoromethoxy substituent that is absent from published benzothiazolone HDAC inhibitor series. Its inclusion in HDAC-focused screening decks may reveal OCF₃-dependent selectivity shifts across HDAC isoforms, particularly HDAC6 given the scaffold's documented sensitivity. Users should anticipate performing de novo enzymatic profiling.

Physicochemical Probe for OCF₃-Mediated Membrane Permeability and Metabolic Stability Studies

The combination of the benzothiazolone core (tPSA ~76 Ų) with the lipophilic OCF₃ group (π ≈ 1.04) generates a distinct physicochemical profile compared to halogenated analogs [1]. This compound is suitable for parallel artificial membrane permeability assay (PAMPA) and microsomal stability comparisons against 4-Br, 4-Cl, and 4-OCH₃ congeners to experimentally quantify the contribution of the trifluoromethoxy group to passive permeability and oxidative metabolism resistance.

Antinociceptive Mechanism-of-Action Studies with Non-Piperazine Benzothiazolone Architecture

Published benzothiazolone antinociceptive agents rely on a piperazine linker for activity [2]. CAS 851989-96-3 replaces the piperazine with a direct propanamide-amide connection to the 4-OCF₃-phenyl group, offering a simplified topology for target identification studies (e.g., affinity proteomics) where the piperazine moiety may introduce confounding off-target binding. This compound can serve as a minimalist probe to interrogate the minimal pharmacophore requirements for benzothiazolone-mediated analgesia.

Custom Synthesis and SAR Expansion Starting Point for OCF₃-Aryl Benzothiazolone Libraries

The compound's synthetic accessibility via 2-mercaptobenzothiazole acylation followed by amide coupling with 4-(trifluoromethoxy)aniline makes it a practical starting material for parallel library synthesis [3]. Medicinal chemistry groups seeking to explore the OCF₃-aryl chemical space within the benzothiazolone scaffold can use CAS 851989-96-3 as a parent scaffold for diversification at the benzothiazolone 5- and 6-positions or at the central propanamide α-carbon.

Quote Request

Request a Quote for 3-(2-oxo-1,3-benzothiazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.